molecular formula C8H6N2O2 B13016772 2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B13016772
M. Wt: 162.15 g/mol
InChI Key: OYYHUSLZMKYNDS-UHFFFAOYSA-N
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Description

2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. For instance, the reaction of 2-methylpyridine with suitable reagents can lead to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-methylpyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C8H6N2O2/c1-4-2-3-5-6(9-4)8(12)10-7(5)11/h2-3H,1H3,(H,10,11,12)

InChI Key

OYYHUSLZMKYNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

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